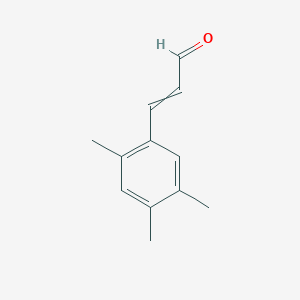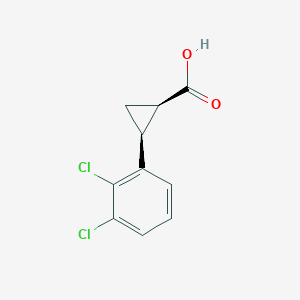![molecular formula C11H8ClN3 B11720565 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrimidoindole core with a chlorine atom at the 4th position and a methyl group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidoindoles with various functional groups.
Applications De Recherche Scientifique
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole primarily involves the inhibition of kinase enzymes. The compound binds to the ATP binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for diseases like cancer and neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2: Similar core structure with different substituents.
Uniqueness
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
4-chloro-7-methyl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h2-5H,1H3,(H,13,14,15) |
Clé InChI |
XVQFFPLKKIZFCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(N2)N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


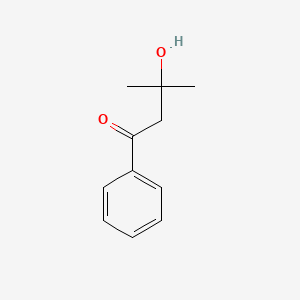
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11720492.png)
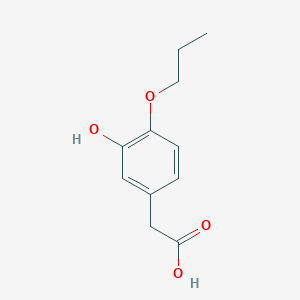
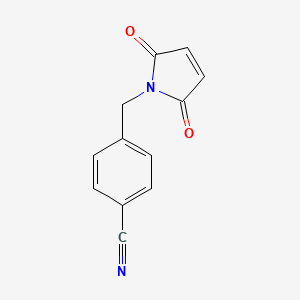

![2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B11720514.png)
![1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B11720523.png)
![2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720525.png)
![3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B11720530.png)
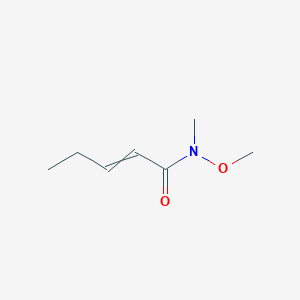
![N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid](/img/structure/B11720540.png)
